AlPCCI

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

AlPCCI is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AlPCCI involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The primary synthetic route includes the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions, often involving a catalyst to facilitate the reaction.

Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and isolated.

Final Synthesis: The intermediate is subjected to further reactions, often involving heat and pressure, to produce the final this compound compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The reaction conditions are carefully monitored and controlled to ensure optimal yield and quality.

Analyse Chemischer Reaktionen

Types of Reactions

AlPCCI undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents, leading to the formation of reduced products.

Substitution: this compound can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkyl groups.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions typically produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

- Nanocomposites : AlPCCI is used in the development of nanocomposite materials. Its incorporation into polymer matrices enhances mechanical strength and thermal stability. Studies have shown that the addition of this compound can improve the tensile strength of polymers by up to 30% compared to unmodified polymers.

- Flame Retardants : The compound serves as an effective flame retardant in various materials. Its ability to release phosphoric acid upon thermal degradation helps in forming a char layer that protects underlying materials from combustion.

- Coatings : this compound-based coatings are utilized for their corrosion resistance properties. These coatings are particularly beneficial in marine environments where metal structures are prone to corrosion.

Catalytic Applications

This compound has demonstrated significant potential as a catalyst in organic synthesis:

- Friedel-Crafts Reactions : The compound acts as an efficient catalyst for Friedel-Crafts acylation reactions, facilitating the introduction of acyl groups into aromatic compounds with high yields.

- Polymerization Processes : In polymer chemistry, this compound is used as a catalyst for the polymerization of lactones, leading to the production of biodegradable polymers.

Pharmaceutical Applications

- Drug Delivery Systems : this compound has been investigated for use in drug delivery systems due to its biocompatibility and ability to form nanoparticles that can encapsulate therapeutic agents.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents or coatings for medical devices.

Table 1: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Nanocomposites | Enhanced mechanical strength |

| Flame retardants | Improved fire resistance | |

| Coatings | Corrosion resistance | |

| Catalysis | Friedel-Crafts reactions | High yield acylation |

| Polymerization | Production of biodegradable polymers | |

| Pharmaceuticals | Drug delivery systems | Biocompatibility and effective encapsulation |

| Antimicrobial agents | Potential for new antimicrobial solutions |

Case Study: Flame Retardant Performance

A study conducted on the effectiveness of this compound as a flame retardant involved testing its performance in polyethylene composites. The results showed that composites containing 15% this compound exhibited a 40% reduction in peak heat release rate compared to untreated samples. This indicates its potential for improving fire safety in plastic materials.

Wirkmechanismus

The mechanism of action of AlPCCI involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This can result in various biological and chemical effects, depending on the specific target and pathway involved.

Eigenschaften

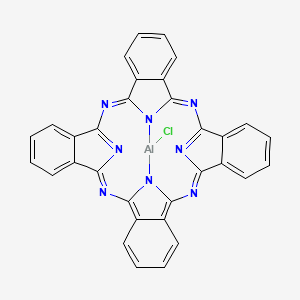

Molekularformel |

C32H16AlClN8 |

|---|---|

Molekulargewicht |

575 g/mol |

IUPAC-Name |

38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 |

InChI-Schlüssel |

LBGCRGLFTKVXDZ-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl |

Synonyme |

AlSPc aluminum phthalocyanine chloride aluminum-chlorophthalocyanine chloroaluminum phthalocyanine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.